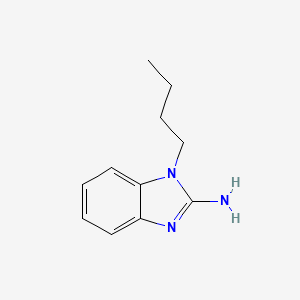

1-butyl-1H-benzimidazol-2-amine

Vue d'ensemble

Description

1-Butyl-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that features a benzimidazole core with a butyl group attached to the nitrogen atom at position 1 and an amine group at position 2. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzimidazol-2-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with butylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated benzimidazole rings.

Substitution: Substituted benzimidazole derivatives with various functional groups at position 2.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Butyl-1H-benzimidazol-2-amine has the molecular formula and a molecular weight of approximately 189.26 g/mol. The compound features a benzimidazole core, which is characterized by its nitrogen-containing heterocyclic structure. This structural configuration contributes to its biological activity and potential therapeutic applications.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor in synthesizing more complex heterocyclic compounds. The compound's structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiparasitic Effects : Studies have shown that it may inhibit certain parasites, contributing to its potential use in treating parasitic infections .

Medicine

- Anticancer Properties : this compound has been investigated for its ability to induce apoptosis in cancer cells. It disrupts mitochondrial function, leading to cell death through caspase activation.

- Neuroprotective Effects : In vitro studies demonstrate that this compound protects neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a neuroprotective agent.

Case Studies

Several studies illustrate the efficacy and potential applications of this compound:

| Study Focus | Findings |

|---|---|

| Antidepressant Activity | In controlled studies, the compound showed significant antidepressant effects in mice at doses of 10 mg/kg, modulating neuronal signaling pathways. |

| Cellular Metabolism | Research indicated that it influences metabolic pathways by interacting with key enzymes involved in energy metabolism, altering ATP production levels. |

| Interaction with Toll-Like Receptor | The compound exhibits agonistic activity on Toll-Like Receptor 8 (TLR8), suggesting potential applications in modulating immune responses. |

Biochemical Mechanisms

The biochemical mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound interacts with various enzymes, affecting their activity and influencing cellular processes such as DNA replication and repair.

- Cell Signaling Modulation : It can bind to proteins involved in cell signaling pathways, thereby modulating their functions and impacting downstream biological processes .

Industrial Applications

Beyond biological research, this compound has industrial applications:

Corrosion Inhibitors

The compound is explored for use in developing corrosion inhibitors due to its chemical stability and ability to form protective layers on metal surfaces.

Dye-Sensitized Solar Cells

Research suggests that derivatives of this compound can be utilized as electrolytes in dye-sensitized solar cells, enhancing charge transfer capabilities.

Mécanisme D'action

The mechanism of action of 1-butyl-1H-benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in anticancer applications, it may interfere with cell division by targeting tubulin, a protein involved in microtubule formation .

Comparaison Avec Des Composés Similaires

1-Methyl-1H-benzimidazol-2-amine: Similar structure but with a methyl group instead of a butyl group.

1-Ethyl-1H-benzimidazol-2-amine: Contains an ethyl group at position 1.

1-Propyl-1H-benzimidazol-2-amine: Features a propyl group at position 1.

Uniqueness: 1-Butyl-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The butyl group at position 1 may enhance its lipophilicity and membrane permeability compared to shorter alkyl chain derivatives .

Activité Biologique

1-butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a butyl group attached to the nitrogen atom of the benzimidazole ring. This modification can influence its solubility, stability, and interaction with biological targets. The compound's structural properties have been studied using Density Functional Theory (DFT), revealing insights into its electronic structure and non-covalent interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA replication and repair by binding to their active sites, thereby affecting cellular proliferation and survival.

- Immune Modulation : It acts as an agonist for Toll-Like Receptor 8 (TLR8), which plays a crucial role in the immune response. This interaction suggests potential applications in immunotherapy and as anti-inflammatory agents.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that this benzimidazole derivative has anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic use .

Antiviral Activity

The compound has shown antiviral properties, particularly against viruses that rely on host cellular machinery for replication. Its mode of action may involve interference with viral entry or replication processes .

Antiparasitic Activity

There is emerging evidence that this compound may possess antiparasitic activity, making it a candidate for treating parasitic infections. Its effectiveness against specific parasites is an area of ongoing research.

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound shows good bioavailability due to its favorable solubility characteristics.

- Distribution : It is distributed throughout the body tissues, allowing it to reach various biological targets effectively.

- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that may enhance or reduce its biological activity.

- Excretion : Understanding the excretion pathways is crucial for determining dosing regimens in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Propriétés

IUPAC Name |

1-butylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMGSARUNSBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378207 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91337-45-0 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.